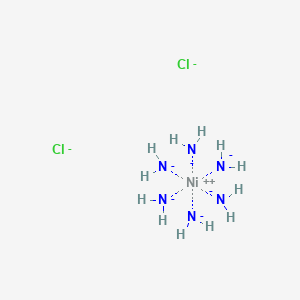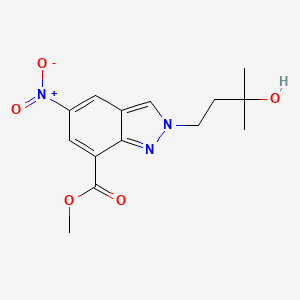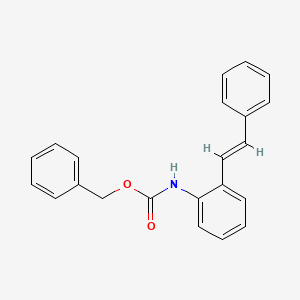
(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₅H₂₆O
Molecular Weight: 222.37 g/mol
IUPAC Name: (1R,4S,4aR,8aS)-4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol
準備方法
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Its rarity and complex structure likely contribute to this limitation.
化学反応の分析
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield different stereoisomers or derivatives.
Substitution: Substituent modifications may occur at the isopropyl group or the hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The specific products resulting from these reactions would depend on the reaction conditions and stereochemistry.
科学的研究の応用
Chemistry:
Chiral Synthesis: Researchers study this compound for its chiral properties and as a building block for other chiral molecules.
Natural Product Chemistry: It may be a precursor or intermediate in the synthesis of natural products.
Pharmacology: Investigating its potential as a drug candidate due to its unique structure.
Biological Activity: Assessing its effects on biological systems.
Flavor and Fragrance Industry: Some derivatives of this compound contribute to fragrances and flavors.
作用機序
The exact mechanism of action remains elusive. it likely interacts with specific receptors or enzymes, affecting cellular processes.
類似化合物との比較
While “(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is relatively rare, let’s highlight some similar compounds:
- τ-Muurolol
- α-Cadinol
- Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
(1R,4S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3/t6-,11-/m1/s1 |
InChIキー |
GJZCADDNXVAAME-KSBSHMNSSA-N |
異性体SMILES |
C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1C)O)O)O |
正規SMILES |
CC1C2=CC(=C(C=C2C(CN1C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12860334.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)

![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)


